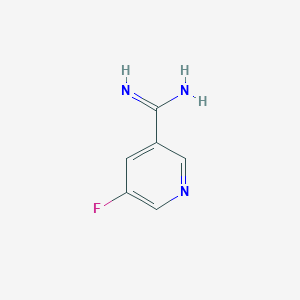

5-fluoropyridine-3-carboximidamide

Description

Properties

CAS No. |

1201803-09-9 |

|---|---|

Molecular Formula |

C6H6FN3 |

Molecular Weight |

139.13 |

IUPAC Name |

5-fluoropyridine-3-carboximidamide |

InChI |

InChI=1S/C6H6FN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |

InChI Key |

BTLMVSXTXYJTNE-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=C1F)C(=N)N |

Canonical SMILES |

C1=C(C=NC=C1F)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagent Roles

The synthesis begins with 5-fluoropyridine-3-carbonitrile (CAS 374633-94-0), a commercially available precursor obtained from suppliers such as Ambeed. Sodium methoxide (NaOCH₃) initiates the nucleophilic attack on the nitrile group, forming an intermediate iminoether. Subsequent ammonolysis with ammonium chloride (NH₄Cl) replaces the methoxy group with an amidine functionality, yielding the target compound as a hydrochloride salt. Methanol serves as the primary solvent due to its ability to dissolve both polar reactants and intermediates, while ethanol facilitates crystallization during purification.

Stepwise Procedure and Optimization

In a representative protocol, 0.5 g (4.1 mmol) of 5-fluoropyridine-3-carbonitrile is dissolved in 5 mL methanol under ambient conditions. Sodium methoxide (27 mg, 0.5 mmol) is added to catalyze the formation of the iminoether intermediate over 12 hours. Ammonium chloride (0.44 g, 8.2 mmol) is then introduced, and the reaction proceeds for an additional 48 hours to ensure complete conversion. Evaporation under reduced pressure removes methanol, followed by ethanol addition to induce crystallization. The product is isolated as a white crystalline solid after cold ethanol washing and vacuum drying, yielding 0.414 g (58%).

Critical parameters include:

- Reaction duration : Extended ammonolysis (48 hours) prevents residual nitrile contamination.

- Solvent ratios : A 1:2 methanol-to-ethanol volume ratio optimizes crystal formation.

- Stoichiometry : A 2:1 molar excess of NH₄Cl relative to the nitrile precursor drives the reaction to completion.

Characterization and Analytical Validation

Nuclear Magnetic Resonance Spectroscopy

1H NMR (400 MHz, D₂O): Three distinct proton environments are observed. Peaks at δ 8.72–8.69 ppm (multiplet, 2H) correspond to the pyridine ring’s ortho hydrogens, while the para hydrogen appears as a doublet of doublets (δ 8.02 ppm, ³JHF = 8.6 Hz, ⁵JHH = 2.6/1.8 Hz) due to coupling with fluorine and adjacent protons.

13C NMR (100 MHz, D₂O): The carbon skeleton is confirmed by signals at δ 163.6 ppm (amidine carbon), δ 158.9 ppm (¹JCF = 258 Hz, fluorinated carbon), and δ 126.4–143.8 ppm (pyridine carbons with ²–⁴JCF coupling).

19F NMR (376 MHz, D₂O): A single doublet at δ -123.87 ppm (³JHF = 8.6 Hz) verifies the fluorine atom’s position on the pyridine ring.

High-Resolution Mass Spectrometry

Positive-ion electrospray ionization (ESI-HRMS) confirms the molecular formula C₆H₇N₃F⁺ with an observed m/z of 140.0616 (calculated 140.0619), corresponding to the [M-Cl]+ ion.

Purification and Yield Optimization

Crystallization Techniques

Post-reaction evaporation leaves a crude mixture containing unreacted NH₄Cl and sodium salts. Ethanol addition preferentially dissolves impurities, while the target compound crystallizes at 4°C. Cold ethanol washing (5 mL) removes residual DMSO, a common byproduct from catalyst systems used in subsequent hyperpolarization studies.

Impact of Solvent Polarity

Comparative trials with alternative solvents (e.g., acetonitrile, isopropanol) revealed ethanol’s superiority in balancing solubility and crystallization kinetics. Acetonitrile produced amorphous solids with lower purity (≤75%), whereas isopropanol led to excessive co-precipitation of sodium chloride.

Data Tables and Comparative Analysis

Table 1. Synthesis Parameters and Outcomes

| Parameter | Optimized Value | Alternative Conditions Tested |

|---|---|---|

| Starting Material | 4.1 mmol | 2.0–6.0 mmol |

| NaOCH₃ (mol%) | 12% | 5–20% |

| NH₄Cl Equivalents | 2.0 | 1.0–3.0 |

| Methanol Volume (mL) | 5 | 3–10 |

| Crystallization Solvent | Ethanol | Acetonitrile, Isopropanol |

| Yield | 58% | 32–65% |

Table 2. NMR Spectral Assignments

| Nucleus | δ (ppm) | Coupling Constants | Assignment |

|---|---|---|---|

| 1H | 8.72–8.69 (m, 2H) | - | Pyridine H2, H4 |

| 1H | 8.02 (ddd, 1H) | ³JHF = 8.6 Hz | Pyridine H6 |

| 19F | -123.87 (d) | ³JHF = 8.6 Hz | C5-Fluorine |

| 13C | 158.9 (d, ¹JCF) | ¹JCF = 258 Hz | C5-Fluorinated Carbon |

Chemical Reactions Analysis

Types of Reactions

5-fluoropyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridinecarboxylic acid derivatives.

Reduction: Formation of pyridinecarboximidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoropyridine-3-carboximidamide is characterized by the molecular formula C₆H₆FN₃ and a molar mass of approximately 175.59 g/mol. The compound features a fluorine atom at the 5-position of the pyridine ring, which is significant for its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.

Pharmaceutical Research

1. Drug Development

This compound serves as a building block in the development of new drugs, particularly in anti-infective and anticancer therapies. Its structural characteristics suggest potential interactions with specific biological targets, which could lead to the discovery of novel therapeutic agents.

2. Mechanisms of Action

Research indicates that compounds with similar structures often exhibit significant biological activities. The specific mechanisms of action for this compound require further pharmacological studies to elucidate its therapeutic potential.

Biomolecular Interactions

1. Ligand Design

Recent studies have demonstrated that this compound can function as a specific ligand for proteins like trypsin. Utilizing low-field nuclear magnetic resonance (NMR), researchers have measured biomacromolecular interactions involving this compound, which can serve as a reporter for binding affinities with other ligands .

2. Hyperpolarization Techniques

The compound has been employed in hyperpolarization techniques such as SABRE (Signal Amplification By Reversible Exchange), allowing for enhanced detection in low magnetic fields. This application is particularly useful in studying biomolecular interactions without requiring high-field NMR equipment .

Material Science Applications

The fluorine substitution in this compound may also alter its physical and chemical properties, opening avenues for research in materials science. Potential applications include organic electronics and crystal engineering, where unique properties of fluorinated compounds can be leveraged.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations among related compounds can significantly affect their chemical properties and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluoropicolinimidamide hydrochloride | Similar fluorinated pyridine structure | Different position of the imidamide group |

| 4-Fluoropyridine-2-carboximidamide | Variation in position of functional groups | Altered biological activity profile |

| 2-Aminopyridine | Lacks fluorine but retains pyridine core | Potentially different reactivity |

This table illustrates how substituent positions and functional groups influence the behavior of these compounds within biological systems.

Case Studies and Research Findings

Several studies have documented the interactions and potential applications of this compound:

- A study on the design of oral fluoropyrimidine carbamates highlighted the importance of structural modifications for enhancing drug efficacy against tumors .

- Investigations into biomolecular interactions using hyperpolarized substrates demonstrated that this compound can effectively serve as a reporter ligand, facilitating the study of binding kinetics in protein interactions .

Mechanism of Action

The mechanism of action of 5-fluoropyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-fluoropyridine-3-carboximidamide with structurally or functionally related amidines and heterocycles:

Key Differences and Research Findings

Substituent Effects on Hyperpolarization: The fluorine atom in this compound enables ¹⁹F-based SABRE hyperpolarization, which is advantageous due to fluorine's high gyromagnetic ratio and low background signal in biological systems . In contrast, benzamidine lacks fluorine and relies on ¹H or ¹³C nuclei for NMR detection, which are less sensitive .

Binding Affinity and Ligand Efficiency :

- This compound acts as a weak ligand for trypsin (Kd ~ μM range), making it suitable for studying competitive binding with stronger inhibitors . Benzamidine, a stronger trypsin ligand (Kd ~ nM range), is less effective in hyperpolarized competitive assays due to rapid saturation .

Collision Cross-Section (CCS) and Physicochemical Properties: Predicted CCS values for this compound adducts (e.g., [M+H]⁺: 124.5 Ų) suggest moderate molecular compactness, which may influence its diffusion properties in biological matrices . No comparable CCS data exists for analogues like (Z)-N'-hydroxypicolinimidamide.

Commercial Availability and Stability: The hydrochloride salt of this compound is marketed by multiple suppliers (e.g., CymitQuimica, AccelaChem), whereas 5-fluoropyridine-3-carbothioamide is less widely available . Stability challenges, such as hygroscopicity, are noted for amidines like 4-hydroxybenzamidine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-fluoropyridine-3-carboximidamide, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nitrile-to-amidine conversion using ammonium chloride and ammonia under reflux conditions. Catalysts such as AlCl₃ (as described for analogous chloromethylpyridine synthesis) enhance reaction efficiency . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) is critical, with yields typically ranging from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

- Methodological Answer :

- 19F NMR : Confirms fluorine substitution patterns and electronic environment (δ ~ -110 to -120 ppm for meta-fluorine in pyridine rings) .

- HPLC-MS : Quantifies purity (>95% by GC or LC) and detects byproducts (e.g., unreacted nitrile intermediates) .

- X-ray crystallography : Resolves stereoelectronic effects of the carboximidamide group, as demonstrated for structurally similar pyrazole-carboximidamide derivatives .

Q. What storage conditions mitigate hydrolytic degradation of this compound?

- Methodological Answer : Store at -20°C under anhydrous argon or nitrogen to prevent hydrolysis of the carboximidamide group. Use amber vials to block UV-induced degradation, and avoid aqueous solvents unless stabilized with desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How does the fluorine atom at the 5-position influence electronic properties and regioselective reactivity?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the pyridine ring, directing electrophilic attacks to the 2- and 4-positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and predict reaction sites, aligning with experimental observations in fluoropyridine derivatives .

Q. What experimental designs address discrepancies in reported biological activity data?

- Methodological Answer :

- Standardized assays : Use isogenic cell lines or enzyme batches to control variability .

- Dose-response curves : Compare EC₅₀ values across studies to identify outlier conditions (e.g., pH or co-solvents affecting solubility).

- Meta-analysis : Pool data from independent studies (e.g., fluoropyrimidine stability assays) to resolve contradictions .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking software (AutoDock Vina, Schrödinger) : Simulate binding to enzymes like thymidylate synthase, leveraging crystallographic data from fluoropyrimidine complexes .

- Free energy calculations (MM/PBSA) : Quantify binding affinities and validate with mutagenesis studies (e.g., substituting key residues in the active site) .

Q. What advanced chromatographic methods detect trace degradation products in stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.